{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate
Description
Properties
IUPAC Name |
1-(3,5-dichloro-2-phenylmethoxyphenyl)-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-18(19)9-12-7-13(16)8-14(17)15(12)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPWUKOXIZAML-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate typically involves the reaction of 2-(benzyloxy)-3,5-dichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate
- {[2-(Benzyloxy)-4-chlorophenyl]methylene}(methyl)ammoniumolate
- {[2-(Benzyloxy)-3,5-dimethylphenyl]methylene}(methyl)ammoniumolate
Uniqueness
{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate is unique due to the presence of both benzyloxy and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Identification
- IUPAC Name : {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate
- CAS Number : 338954-19-1
- Molecular Formula : C15H13Cl2NO2
- Molecular Weight : 314.17 g/mol
This compound is a member of the class of ammonium salts and has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the benzyloxy and dichlorophenyl groups suggests potential interactions with cellular membranes and proteins, possibly influencing signaling pathways and enzyme activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various pathogenic bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Cytotoxicity Studies
Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest moderate cytotoxic effects against certain cancer cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds that demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The study suggested that modifications in the benzyloxy group could enhance efficacy.
- Antimicrobial Effects : In another investigation, derivatives were tested against a panel of bacteria and fungi, showing promising results for use in topical formulations aimed at treating skin infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate, and how can intermediates be optimized?
- Methodology : Start with a nucleophilic substitution reaction to introduce the benzyloxy group at the 2-position of 3,5-dichlorophenol. Protect reactive sites (e.g., hydroxyl groups) using benzyl chloride under basic conditions (e.g., NaH/THF, 0°C) . For the methyleneammoniumolate moiety, employ a Mannich-type reaction with methylamine and formaldehyde, followed by oxidation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize intermediate yields by adjusting stoichiometry (1.1–1.5 equiv. of methylamine) and temperature (40–60°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios. For purity assessment, employ HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O, 0.1% TFA) and compare retention times against synthetic intermediates . Mass spectrometry (ESI-TOF) can validate molecular weight (±1 Da). Cross-check melting points (e.g., 217–220°C) with literature to detect polymorphic impurities .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodology : The compound’s benzyloxy and ammoniumolate groups may hydrolyze under acidic/alkaline conditions. Use anhydrous DMSO or THF for dissolution, and store in sealed containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to assess degradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity or tautomeric equilibria in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for tautomerization between ammoniumolate and imine forms. Compare computed NMR shifts with experimental data to validate dominant tautomers. Use molecular dynamics simulations (AMBER) to model solvent effects on equilibria .
Q. What strategies resolve contradictory data in catalytic applications of this compound?
- Methodology : If catalytic activity varies between batches, analyze trace metal impurities via ICP-MS. For inconsistent reaction yields, conduct Design of Experiments (DoE) to isolate critical variables (e.g., substrate ratio, temperature). Cross-reference with in situ FTIR to detect intermediate species and identify rate-limiting steps .
Q. How can researchers design a kinetic study to probe degradation pathways under oxidative conditions?
- Methodology : Expose the compound to H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C. Sample aliquots at timed intervals and analyze via LC-MS/MS to identify degradation products (e.g., benzaldehyde from benzyloxy cleavage). Calculate rate constants using pseudo-first-order kinetics and propose pathways via fragmentation patterns .
Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis Optimization | TLC, NMR, HPLC | Stoichiometry, temperature, solvent polarity |
| Stability Profiling | Accelerated stability testing, LC-MS/MS | Humidity, temperature, light exposure |
| Computational Analysis | DFT, molecular dynamics | Solvent models, basis sets, convergence criteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
